molecular formula C9H12N2O B1319195 2-(Pyridin-2-yl)morpholine CAS No. 1018656-53-5

2-(Pyridin-2-yl)morpholine

Cat. No.: B1319195
CAS No.: 1018656-53-5
M. Wt: 164.2 g/mol
InChI Key: FJJYSUQONMBDJJ-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring bonded to a pyridine ring. This compound is of significant interest due to its versatile applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of both nitrogen atoms in the morpholine and pyridine rings contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)morpholine typically involves the reaction of 2-chloropyridine with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-chloropyridine+morpholineK2CO3,DMF,heatThis compound\text{2-chloropyridine} + \text{morpholine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 2-chloropyridine+morpholineK2​CO3​,DMF,heat​this compound

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form N-oxides.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, dichloromethane (DCM) as solvent, room temperature.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, methanol as solvent, room temperature.

    Substitution: Nucleophiles (amines, thiols), sodium hydride (NaH) as base, tetrahydrofuran (THF) as solvent, reflux conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated pyridine or morpholine rings.

    Substitution: Substituted derivatives with various functional groups replacing halogens on the pyridine ring.

Scientific Research Applications

2-(Pyridin-2-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential antidiabetic, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

    Morpholine: A simpler analog without the pyridine ring, used in various industrial applications.

    Piperazine: Another heterocyclic compound with similar applications in medicinal chemistry.

    Pyridine: The parent compound of the pyridine ring, widely used in organic synthesis.

Uniqueness: 2-(Pyridin-2-yl)morpholine is unique due to the combination of the morpholine and pyridine rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of chemical reactions and interact with diverse biological targets compared to its simpler analogs.

Properties

IUPAC Name

2-pyridin-2-ylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-4-11-8(3-1)9-7-10-5-6-12-9/h1-4,9-10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJYSUQONMBDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598292
Record name 2-(Pyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018656-53-5
Record name 2-(Pyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-2-yl)morpholine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the incorporation of the 2-(pyridin-2-yl)morpholine group in the thiadiazole scaffold contribute to the antagonist activity against the histamine H3 receptor?

A1: While the paper does not explicitly delve into the specific binding interactions of the this compound group with the histamine H3 receptor, it highlights that this moiety, along with other structural features in the thiadiazole series, contributes to the overall potency and efficacy of these compounds. [] The paper focuses on the synthesis and in vivo antidiabetic efficacy of these compounds in a mouse model. Further studies, such as structure-activity relationship (SAR) investigations and molecular modeling simulations, would be needed to elucidate the precise binding interactions and the contribution of the this compound group to the antagonist activity.

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